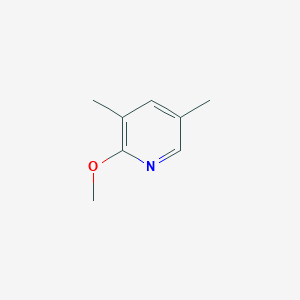

2-Methoxy-3,5-dimethylpyridine

Description

This compound is structurally significant in pharmaceutical synthesis, particularly as a key intermediate for omeprazole, a proton pump inhibitor . Its electronic and steric properties are influenced by the electron-donating methoxy and methyl groups, which modulate reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

2-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)8(10-3)9-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFJWJQUXSKZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305926 | |

| Record name | 2-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-94-4 | |

| Record name | 2-Methoxy-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the methylation of 3,5-dimethylpyridine using methanol in the presence of a catalyst such as Raney nickel. This reaction proceeds under high temperature and pressure conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where the methoxy or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Methoxy-3,5-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound serves as a probe in studying enzyme mechanisms and interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

- Steric and Electronic Modulation: The methoxy group in 2-Methoxy-3,5-dimethylpyridine enhances electron density on the pyridine ring, facilitating nucleophilic aromatic substitution. In contrast, 4-Chloro-3,5-dimethylpyridine exhibits steric hindrance from methyl and chlorine groups, reducing yields in oxidative addition reactions (e.g., 80% yield for 4-methoxyaniline vs. Halogenated analogs like 2-Bromo-3,5-dimethylpyridine show higher molecular weights and boiling points (242°C) due to bromine’s polarizability .

- Pharmaceutical Relevance: The chloromethyl derivative (2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride) is critical in synthesizing omeprazole, with stringent safety protocols due to its reactive chloromethyl group . 3,5-Dimethylpyridin-2-amine’s amino group enables hydrogen bonding, making it suitable for enzyme inhibition studies .

- Herbicide vs. Pharmaceutical Roles: Dicamba (2-Methoxy-3,6-dichlorobenzoic acid) shares a methoxy group but belongs to a benzoic acid class, highlighting how minor structural changes (aromatic vs. heterocyclic core) drastically alter applications .

Kinetic and Mechanistic Insights

- Electron-withdrawing nitro groups increase electrophilicity, enabling nucleophilic additions with secondary amines (second-order rate constants: 0.5–2.3 × 10⁻² L mol⁻¹ s⁻¹) .

- By contrast, the electron-donating methoxy and methyl groups in this compound likely reduce electrophilicity, favoring substitution over addition reactions.

Biological Activity

2-Methoxy-3,5-dimethylpyridine is a pyridine derivative notable for its unique structural features, including a methoxy group and two methyl groups. These characteristics influence its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₉H₁₁N O

- Molecular Weight : Approximately 149.19 g/mol

The compound's structure allows it to interact with various biological targets, influencing enzyme activities and receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogenic microorganisms. The mechanism involves binding to specific enzymes essential for microbial survival, thereby disrupting their metabolic pathways.

Cytotoxic Effects

In studies involving cancer cell lines, such as HCT116 (colorectal cancer) and Caco-2 (intestinal cancer), this compound demonstrated cytotoxic effects. The compound was shown to induce apoptosis in these cell lines, reducing cell viability significantly at concentrations as low as 0.33 μM .

| Cell Line | IC50 (μM) | Effect on Cell Cycle | Induction of Apoptosis |

|---|---|---|---|

| HCT116 | 0.33 | G2/M arrest | Yes |

| Caco-2 | 0.51 | G2/M arrest | Yes |

The induction of apoptosis was confirmed through assays measuring mitochondrial membrane potential and reactive oxygen species (ROS) production, indicating that the compound may act through oxidative stress mechanisms .

Enzyme Interaction

The compound's ability to bind to enzymes suggests that it may act as a competitive inhibitor in various biochemical pathways. This property has implications for drug design, particularly in developing new therapeutic agents targeting specific diseases.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : Triggering programmed cell death through mitochondrial dysfunction and ROS generation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-3,4-dimethylpyridine | Methoxy at position 2 | Different reactivity profile due to methyl positioning |

| 4-Methoxypyridine | Lacks methyl groups | Affects steric and electronic properties |

| 2,6-Dimethyl-4-methoxypyridine | Methyl groups in different positions | Alters chemical behavior |

These comparisons highlight how variations in substituent positioning can significantly impact biological activity and reactivity.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell proliferation in HCT116 and Caco-2 cells over a period of 72 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.